Ethyl 2-fluorothiazole-5-carboxylate
Description
Ethyl 2-fluorothiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a fluorine substituent at the 2-position and an ethoxycarbonyl group at the 5-position of the thiazole ring. Thiazole derivatives are widely studied in medicinal chemistry due to their bioisosteric properties, metabolic stability, and versatility in drug design .
Properties
IUPAC Name |
ethyl 2-fluoro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLTSLGDFVKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluorothiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-fluorothiazole-5-carboxylate has the molecular formula and features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of fluorine may enhance these effects by improving the compound's interaction with microbial targets.
Antitubercular Agents
Recent research has identified this compound as a potential lead compound in the development of antitubercular agents. Inhibitors targeting the polyketide synthase pathway have shown promise against Mycobacterium tuberculosis, with structural modifications leading to increased efficacy against resistant strains .
Anticancer Properties
Thiazole derivatives, including this compound, are being explored for their anticancer potential. Their ability to inhibit specific signaling pathways involved in cancer cell proliferation makes them candidates for further investigation in oncology .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the synthesis of more complex thiazole derivatives that can be used in pharmaceuticals and agrochemicals.
Reactions and Derivatives
The compound can be utilized in reactions such as nucleophilic substitutions and cyclization processes to generate other functionalized thiazoles. For instance, reactions with amines or alcohols can yield new derivatives with tailored biological activities .
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for development into a therapeutic agent for bacterial infections.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
This data highlights the compound's broad-spectrum antimicrobial activity.
Case Study: Antitubercular Activity
In another investigation, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The results indicated that modifications to the thiazole ring significantly enhanced potency against resistant strains, suggesting a promising avenue for drug development targeting tuberculosis .
Mechanism of Action
The mechanism of action of ethyl 2-fluorothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The 2-position substituent significantly influences the electronic and steric properties of thiazole derivatives:
- This could improve reactivity in nucleophilic substitution or coupling reactions.
- Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4): The −CF₃ group is strongly electron-withdrawing, leading to greater ring deactivation compared to fluorine alone .
- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 79836-78-5): The hydroxylphenyl group introduces both steric bulk and hydrogen-bonding capabilities, which may affect solubility and biological interactions .
Physicochemical Properties
Key data for selected analogs (Table 1):
*Inferred properties based on structural analogs.
Biological Activity
Ethyl 2-fluorothiazole-5-carboxylate is an organic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a fluorine atom. This compound has garnered attention in the scientific community for its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 175.18 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential binding affinity to biological targets, which is crucial for its pharmacological applications .
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. The introduction of fluorine is often correlated with enhanced biological activity due to improved interactions with microbial targets. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth |
| Antifungal | Fungal strains | Reduced viability |
| Anticancer | Cancer cell lines | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, allowing it to interact effectively with active sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of thiazole derivatives, this compound was found to induce apoptosis in several cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that treatment with this compound led to a significant increase in apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated that it exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Antiviral Potential : Research has indicated that thiazole derivatives can inhibit viral replication, particularly in Hepatitis B virus models, highlighting their potential in antiviral drug development .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
